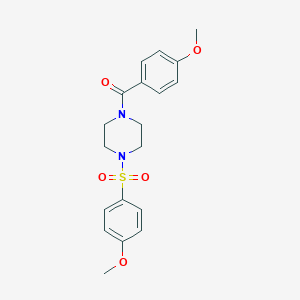![molecular formula C20H23BrN2O2S B247920 2-(4-BROMOPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247920.png)
2-(4-BROMOPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a bromophenoxy group, a piperazine ring, and a methylsulfanylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.
Piperazine Derivative Synthesis: Separately, the piperazine derivative is synthesized by reacting piperazine with 4-(methylsulfanyl)benzyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the piperazine derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piper
Properties
Molecular Formula |
C20H23BrN2O2S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23BrN2O2S/c1-26-19-8-2-16(3-9-19)14-22-10-12-23(13-11-22)20(24)15-25-18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3 |
InChI Key |
QBUPCONSUIJSQC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247839.png)
![1-(4-Fluorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247840.png)

![Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247849.png)
![1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247851.png)

![1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247853.png)
![1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247854.png)
![2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)
![1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)

